Cas no 70851-57-9 (1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8))

70851-57-9 structure
Nome del prodotto:1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
- 1,3-Propanediol,2,2-bis[(phosphonooxy)methyl]-, bis(dihydrogen phosphate), octaammonium salt(9CI)
- [Methanetetrayltetrakis(methyleneoxy)]tetraphosphonic acid octaammonium salt
- octaazanium,[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate
- 70851-57-9
- 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
- 1,3-Propanediol, 2,2-bis[(phosphonooxy)methyl]-, bis(dihydrogen phosphate), octaammonium salt
- 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt
- 1,3-Propanediol,2,2-bis(hydroxymethyl)-,1,3-bis(dihydrogen phosphate),ammonium salt(1:8)
-
- Inchi: InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3
- Chiave InChI: LSECVICZGFEQPR-UHFFFAOYSA-N
- Sorrisi: C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Proprietà calcolate
- Massa esatta: 592.151
- Massa monoisotopica: 592.151
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 449
- Conteggio di unità legate in modo Covalent: 9
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 298A^2
Proprietà sperimentali
- PSA: 332.20000
- LogP: 1.00120
1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8) Letteratura correlata
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
70851-57-9 (1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)) Prodotti correlati
- 2172305-42-7(tert-butyl 4-(3-fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 823178-55-8((2E)-2-fluorocyclooct-2-en-1-one)
- 1261471-20-8(3-(4'-Bromo-3'-iodophenyl)propionaldehyde)
- 2935587-90-7(PROTAC CDK9 degrader-7)
- 1805546-44-4(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)
- 1310404-58-0((2-(2,2,2-Trifluoroacetyl)-pyridin-4-yl)boronic acid)
- 2171439-22-6((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 130-40-5(Riboflavin sodium phosphate)
- 2228889-07-2(5-(azetidin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2034355-39-8(5-acetyl-N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)thiophene-2-carboxamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
